N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}acetamide
Description
N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}acetamide (CAS: 946740-70-1) is an acetamide derivative with the molecular formula C₁₅H₁₃F₃N₂O₂ and an average mass of 310.275 Da . Its structure features a central phenyl ring substituted with a phenoxy group bearing a 4-amino-2-(trifluoromethyl) moiety, and an acetamide group attached to the meta position of the phenyl ring (Fig. 1). This compound is primarily used in laboratory research and is commercially available through multiple suppliers .
Properties
IUPAC Name |
N-[3-[4-amino-2-(trifluoromethyl)phenoxy]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-9(21)20-11-3-2-4-12(8-11)22-14-6-5-10(19)7-13(14)15(16,17)18/h2-8H,19H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMMLLANDZYNCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
Core Structural Disconnections
The target molecule can be dissected into two primary components:
- 4-Amino-2-(trifluoromethyl)phenol : Serves as the electron-rich aromatic ring for ether bond formation.
- 3-Acetamidophenol : Provides the acetamide-functionalized benzene moiety.
The ether linkage between these subunits is typically constructed via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling.
Synthetic Building Blocks
Stepwise Preparation Methods
Method A: Sequential Nitro Reduction and Etherification
Synthesis of 4-Amino-2-(trifluoromethyl)phenol
- Nitration :
2-(Trifluoromethyl)phenol undergoes nitration with fuming HNO₃ (90%)/H₂SO₄ (10%) at 0–5°C for 2 hr, yielding 4-nitro-2-(trifluoromethyl)phenol (87% yield).
$$
\text{C}7\text{H}5\text{F}3\text{O} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4} \text{C}7\text{H}4\text{F}3\text{NO}3 + \text{H}_2\text{O}
$$ - Catalytic Hydrogenation :
The nitro group is reduced using H₂ (1 atm) over 10% Pd/C in ethanol at 25°C for 6 hr, achieving 94% conversion to 4-amino-2-(trifluoromethyl)phenol.
Ether Bond Formation
- SNAr Reaction :
A mixture of 4-amino-2-(trifluoromethyl)phenol (1.0 equiv), 3-fluorophenylacetamide (1.1 equiv), and K₂CO₃ (2.5 equiv) in DMF is heated at 110°C for 18 hr under N₂. The reaction affords the ether-linked intermediate in 78% yield.
$$
\text{Ar-OH} + \text{Ar'-F} \xrightarrow{\text{Base}} \text{Ar-O-Ar'} + \text{HF}
$$
Optimization Data
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| K₂CO₃, DMF, 110°C | 78 | 98.5 |
| Cs₂CO₃, DMSO, 120°C | 82 | 97.2 |
| NaOH, EtOH, 80°C | 65 | 95.1 |
Method B: One-Pot Ullmann Coupling
Reaction Setup
A mixture of 4-amino-2-(trifluoromethyl)iodobenzene (1.0 equiv), 3-acetamidophenol (1.2 equiv), CuI (10 mol%), and trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%) in dioxane is heated at 100°C for 24 hr. This method achieves 85% yield with >99% regioselectivity.
Mechanistic Insight
The copper catalyst facilitates oxidative addition of the aryl iodide, followed by phenoxide coordination and reductive elimination to form the C–O bond.
Alternative Pathways and Novel Approaches
Enzymatic Acetylation
Recent advances employ Candida antarctica lipase B (CAL-B) to acetylate the amine group post-etherification:
Industrial-Scale Production Considerations
Cost Analysis of Key Reagents
| Reagent | Cost (USD/kg) | Role |
|---|---|---|
| 2-(Trifluoromethyl)phenol | 420 | Aromatic substrate |
| Pd/C (10%) | 12,000 | Hydrogenation catalyst |
| CuI | 9,500 | Coupling catalyst |
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydride for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenoxy ring .
Scientific Research Applications
Medicinal Chemistry
N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}acetamide serves as a lead compound in drug development. The trifluoromethyl group enhances the compound's biological activity and lipophilicity, which are critical for drug efficacy. Research indicates that this compound exhibits notable anti-inflammatory properties and interacts with various biological pathways, making it a candidate for further pharmacological studies.
Studies have demonstrated that this compound can bind to specific receptors and enzymes, which is essential for understanding its mechanism of action. Its binding affinity may lead to therapeutic applications in treating diseases associated with inflammation and cellular proliferation.
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its pharmacological properties. For example, variations in the amino placement or the substitution patterns on the phenol ring can significantly affect the compound's activity. This aspect is crucial for medicinal chemists aiming to optimize drug candidates through SAR studies.
Numerous studies have explored the applications of this compound:
- Anti-inflammatory Activity : Research has shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in inflammatory diseases.
- Cancer Research : Preliminary studies indicate that this compound may affect cancer cell proliferation, warranting further investigation into its role as an anticancer agent.
Mechanism of Action
The mechanism of action of N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor of certain biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Trifluoromethyl vs.
Pharmacological Potential: The structural similarity to N-(7-cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)-phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (a pancreatic cancer therapeutic candidate) suggests possible enzyme inhibition applications .
Synthetic Challenges : Low yields (e.g., 19% for benzothiazole derivatives ) highlight difficulties in synthesizing trifluoromethylated acetamides compared to simpler analogs like Phenacetin.
Enzyme Inhibition and Therapeutic Potential
The -CF₃ group may stabilize interactions with hydrophobic enzyme pockets, akin to motesanib (a pyrimidine pathway inhibitor) .
Agrochemical and Industrial Relevance
Compounds like N-(2,4-dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide (mefluidide) are used as herbicides , suggesting that the target compound’s -CF₃ group could also be explored in agrochemical contexts.
Biological Activity
N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}acetamide, a compound with a trifluoromethyl group and an amino moiety, has garnered interest in various fields including pharmaceuticals, agrochemicals, and materials science. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound possesses a complex structure characterized by the presence of:
- Trifluoromethyl group : Known to enhance biological activity by influencing lipophilicity and metabolic stability.
- Amino group : Potentially involved in hydrogen bonding and interactions with biological targets.
Target of Action
While specific targets for this compound have not been extensively documented, compounds with similar structures often interact with neurotransmitter systems. For instance, related compounds like fluoxetine target the serotonin reuptake transporter, suggesting that this compound may also influence serotonin signaling pathways .
Mode of Action
The hypothesized mode of action for this compound involves:
- Inhibition of Reuptake : Similar to fluoxetine, it may inhibit serotonin reuptake, leading to increased serotonin levels in the synaptic cleft.
- Signal Transduction Amplification : By enhancing serotonin signaling, it could potentially elevate mood and affect other neurobiological processes.
Antimicrobial and Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial and anticancer properties. For example:
- Antiplasmodial Activity : Related derivatives have shown promising activity against Plasmodium falciparum, with IC50 values indicating effective inhibition of parasite growth .
- Cytotoxicity : Studies on similar compounds reveal that structural modifications can lead to varying degrees of cytotoxicity against cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl enhances activity against colon carcinoma cells .
Structure-Activity Relationships (SAR)
The biological activity of this compound is heavily influenced by its structural components:
Case Studies
-
Antiplasmodial Activity Study
- A study synthesized various derivatives based on the 2-phenoxybenzamide framework, revealing that modifications in substituents significantly impacted their efficacy against P. falciparum. Compounds with specific substitutions achieved IC50 values as low as 0.413 µM, indicating strong antimalarial potential .
-
Cytotoxicity Assessment
- Research on derivatives indicated that compounds with a trifluoromethyl group showed enhanced cytotoxicity against multiple cancer cell lines. For instance, a derivative exhibited IC50 values ranging from 1.012 to 1.146 µM against specific cancer cells, demonstrating the importance of structural optimization in drug design .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}acetamide and its analogs?
- Methodological Answer: A multi-step synthesis involving substitution, reduction, and condensation reactions is commonly employed. For example, substituted nitrobenzene derivatives can react with alcohols (e.g., 2-pyridinemethanol) under alkaline conditions to form intermediates, followed by iron powder reduction in acidic media to generate aniline derivatives. Condensation with cyanoacetic acid or acetamide precursors using condensing agents (e.g., DCC, EDCI) yields the target compound . Optimization of reaction conditions (e.g., pH, temperature) is critical for improving yield.
Q. How is structural characterization of this compound performed?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the trifluoromethyl group and aromatic substitution patterns. For example, ¹H NMR in DMSO-d₆ can resolve phenoxy and acetamide proton signals, while ESI-MS provides molecular ion validation. Cross-validation with elemental analysis (C, H, N) ensures purity .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer: Enzyme-linked assays (e.g., kinase inhibition for TRK targets) and cell-based viability assays (e.g., MTT) are standard. For anticonvulsant activity, rodent neuronal models or electrophysiological assays (e.g., patch-clamp for ion channel modulation) may be used. Ensure solubility in DMSO/PBS and use positive controls (e.g., reference inhibitors from ) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this acetamide derivative?
- Methodological Answer: Systematic substitution at the phenoxy or acetamide moieties can reveal critical pharmacophores. For instance, replacing the trifluoromethyl group with halogens (Cl, Br) or modifying the phenyl ring with electron-donating/withdrawing groups (e.g., methoxy, nitro) impacts target affinity. Piperazine or morpholino substituents (as in ) enhance CNS permeability for neuroactive compounds. Computational docking (e.g., AutoDock Vina) paired with in vitro validation refines SAR .
Q. How should researchers resolve contradictions in spectral data or synthetic yields?
- Methodological Answer: Inconsistent NMR peaks may arise from solvent impurities or tautomerism; repeat analysis in alternate solvents (CDCl₃ vs. DMSO-d₆) or use 2D NMR (COSY, HSQC) for unambiguous assignments. Low yields in condensation steps (e.g., 43% in ) may require optimizing stoichiometry, catalysts (e.g., DMAP), or purification techniques (e.g., column chromatography with gradient elution) .
Q. What strategies are effective for improving metabolic stability and pharmacokinetics?
- Methodological Answer: Introduce metabolically stable groups (e.g., trifluoromethyl) or reduce labile sites (e.g., replace ester linkages with amides). Pharmacokinetic studies in rodent models should assess bioavailability, half-life, and CYP450 metabolism. Prodrug approaches (e.g., masking the amino group with acetyl) can enhance solubility and absorption .
Q. How can researchers validate target engagement in complex biological systems?
- Methodological Answer: Use biophysical techniques like surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) to confirm binding to intended targets (e.g., TRK kinases). For phenotypic studies, CRISPR knockouts or siRNA silencing of the target gene can establish mechanistic links. Cross-reference with transcriptomic/proteomic datasets to identify off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
